

Spectroscopic Profile of 1-Methoxy-1,3-cyclohexadiene: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Methoxy-1,3-cyclohexadiene

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Methoxy-1,3-cyclohexadiene**, a key intermediate in various organic syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering a centralized resource for its spectral characteristics. This guide presents available data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for **1-Methoxy-1,3-cyclohexadiene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ^1H NMR and ^{13}C NMR data, including chemical shifts (δ), multiplicities, and coupling constants (J), were not fully available in the public domain databases accessed. However, the presence of such data is indicated in repositories like the Spectral Database for Organic Compounds (SDBS) and SpectraBase.^{[1][2]} Researchers requiring precise quantitative data are encouraged to consult these specialized databases directly.

Table 1: ^1H NMR Data of **1-Methoxy-1,3-cyclohexadiene**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available	-	-	-

Table 2: ^{13}C NMR Data of **1-Methoxy-1,3-cyclohexadiene**

Chemical Shift (δ) ppm	Assignment
Data available on SpectraBase[1]	C1-C6, -OCH ₃

Infrared (IR) Spectroscopy

FTIR spectra for **1-Methoxy-1,3-cyclohexadiene** are available, with measurements taken from both neat and vapor phase samples.[3] A detailed peak list with specific absorption bands and their corresponding functional group assignments is not readily available in summarized form.

Table 3: IR Spectroscopy Data of **1-Methoxy-1,3-cyclohexadiene**

Absorption Band (cm ⁻¹)	Functional Group Assignment
Data not fully available	C-H stretch (alkene), C-H stretch (alkane), C=C stretch (diene), C-O stretch (ether)

Mass Spectrometry (MS)

Mass spectrometry data for **1-Methoxy-1,3-cyclohexadiene** is available through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The most prominent peak in the mass spectrum corresponds to the molecular ion.[3]

Table 4: Mass Spectrometry Data of **1-Methoxy-1,3-cyclohexadiene**

m/z	Relative Intensity (%)	Assignment
110	100	[M] ⁺ (Molecular Ion)
Data for other fragments not fully available	-	-

Experimental Protocols

The following are generalized yet detailed methodologies for the key spectroscopic experiments cited. These protocols are based on standard laboratory practices and information gathered from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **1-Methoxy-1,3-cyclohexadiene**.

Methodology:

- Sample Preparation: A sample of **1-Methoxy-1,3-cyclohexadiene** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a clean NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
- ¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for organic molecules (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied. The chemical shifts are

referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1-Methoxy-1,3-cyclohexadiene**.

Methodology:

- Sample Preparation (Neat): A drop of liquid **1-Methoxy-1,3-cyclohexadiene** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition: A background spectrum of the clean KBr/NaCl plates is recorded. The sample is then placed in the spectrometer's sample compartment, and the IR spectrum is recorded over a typical range of 4000-400 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The characteristic absorption bands are identified and assigned to their corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-Methoxy-1,3-cyclohexadiene**.

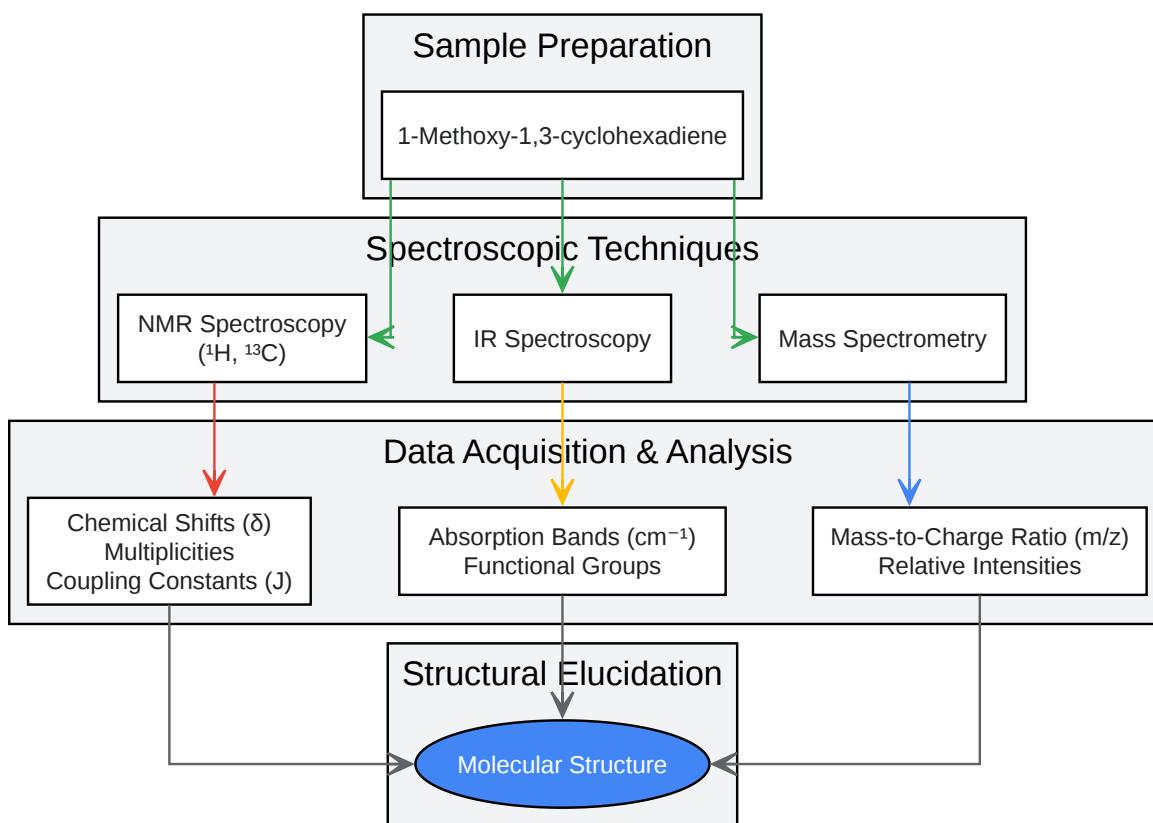
Methodology:

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a Gas Chromatograph (GC) for separation and purification before ionization.
- Ionization: Electron Ionization (EI) is a common method used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

- Detection: The separated ions are detected, and their abundance is recorded.
- Data Analysis: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like **1-Methoxy-1,3-cyclohexadiene**.



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Caption: A generalized workflow for the spectroscopic analysis of **1-Methoxy-1,3-cyclohexadiene**.

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